3-Methylpyridine-2-amidoxime
Overview
Description
3-Methylpyridine-2-amidoxime is a pyridine derivative. It has a molecular formula of C7H9N3O and a molecular weight of 151.17 .
Synthesis Analysis
The synthesis of 3-Methylpyridine-2-amidoxime from 3-Methylpicolinonitrile has been reported . Amidoximes and oximes can be synthesized through various methods, including the nucleophilic attack of hydroxylamine on a nitrile .Molecular Structure Analysis
The molecular structure of 3-Methylpyridine-2-amidoxime consists of a pyridine ring substituted at one or more positions by a methyl group .Chemical Reactions Analysis
Amidoximes and oximes, such as 3-Methylpyridine-2-amidoxime, can undergo oxidation reactions. The key role in these reactions is played by cytochrome P450 or other dihydronicotinamide-adenine dinucleotide phosphate (NADPH)-dependent reductase pathways .Physical And Chemical Properties Analysis
3-Methylpyridine-2-amidoxime has a melting point of 92-94°C, a predicted boiling point of 298.5±42.0 °C, and a predicted density of 1.26±0.1 g/cm3 . Its pKa is predicted to be 13.73±0.50 .Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis of Pseudopeptides : 3-Methylpyridine-2-amidoxime derivatives have been synthesized for the development of nicotinic acid-based pseudopeptides. These compounds, derived from 2-cyanonicotinic acid, are significant in the creation of pseudopeptides with amidoxime functions on the pyridine ring, offering potential in chemical synthesis and molecular design (O. Ovdiichuk et al., 2015).
Chemistry and Biological Applications of Amidoximes : Amidoximes, like 3-Methylpyridine-2-amidoxime, are versatile in synthesizing various heterocycles due to their unique structural features. They play a significant role in developing pharmaceuticals with diverse biological activities, such as antibacterial, antiviral, and anti-inflammatory agents (K. Fylaktakidou et al., 2008).
Biomedical Research
Bromodomain Ligands : Derivatives of 3-Methylpyridine-2-amidoxime have been identified as ligands for the BAZ2B bromodomain, an important target in epigenetics and cancer research. This discovery was made through computational methods and validated by protein crystallography, indicating the compound's potential in developing new therapeutic agents (J. Marchand et al., 2016).
DNA Interactions and Antimicrobial Activity : Research on silver(I) complexes with 3-Methylpyridine-2-amidoxime derivatives demonstrated significant activity against various bacteria and yeast, including S. aureus and C. albicans. These complexes bind to DNA and alter its electrophoretic mobility, highlighting their potential as antimicrobial agents (M. Abu-Youssef et al., 2010).
Material Science and Coordination Chemistry
- Coordination Polymers and Metal Organic Frameworks : The application of 3-Methylpyridine-2-amidoxime in creating coordination polymers and metal-organic frameworks (MOFs) has been explored. These compounds show potential in materials science, particularly in the development of novel MOFs with specific properties (Ioannis Mylonas-Margaritis et al., 2021).
Chemical Engineering and Industrial Applications
- Microreaction Methods for Safe Synthesis : The synthesis of 3-Methylpyridine-N-oxide, a derivative of 3-Methylpyridine-2-amidoxime, has been optimized using microreaction systems. This approach improves safety and efficiency in industrial applications, such as the production of nicotine insecticides (Fu-Ning Sang et al., 2020).
Safety And Hazards
properties
IUPAC Name |
N'-hydroxy-3-methylpyridine-2-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-3-2-4-9-6(5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDFGZCCSCDNSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201258098 | |
Record name | N-Hydroxy-3-methyl-2-pyridinecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201258098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-3-methylpyridine-2-carboximidamide | |
CAS RN |
690632-33-8 | |
Record name | N-Hydroxy-3-methyl-2-pyridinecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=690632-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hydroxy-3-methyl-2-pyridinecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201258098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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